2-Pentyl butyrate

Description

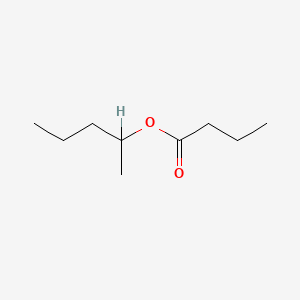

Structure

3D Structure

Properties

IUPAC Name |

pentan-2-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-4-6-8(3)11-9(10)7-5-2/h8H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJOCFLQKCMWABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866810 | |

| Record name | Pentan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; strong penetrating odour | |

| Record name | 2-Pentyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

185.00 to 186.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Methylbutyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; 50% soluble in heptane or triacetin, 50% soluble in ethanol (in ethanol) | |

| Record name | 2-Pentyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.862-0.868 | |

| Record name | 2-Pentyl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1074/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

60415-61-4 | |

| Record name | 2-Pentyl butanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60415-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentyl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060415614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentan-2-yl butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PENTYL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5709B244U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Methylbutyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039219 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

2-Pentyl butyrate chemical properties and structure

This guide provides an in-depth technical analysis of 2-Pentyl butyrate (CAS: 60415-61-4), a branched-chain ester critical to the flavor and fragrance industries.[1]

Chemical Class: Carboxylic Acid Ester | CAS: 60415-61-4 | Formula: C

Executive Summary

2-Pentyl butyrate (systematically pentan-2-yl butanoate ) is a colorless, hydrophobic liquid ester characterized by a diffusive, ethereal, and fruity odor profile reminiscent of banana, apricot, and tropical nuances.[1] Unlike its linear isomer (n-pentyl butyrate), the branching at the alpha-carbon of the alcohol moiety introduces a chiral center, influencing both its volatility and enzymatic interaction potential.[1] Primarily utilized as a high-impact flavoring agent (FEMA 3893), it serves as a vital component in reconstructing complex fruit profiles in food science and is a target molecule for biocatalytic synthesis research.[1]

Molecular Architecture & Stereochemistry

The molecule consists of a butyric acid headgroup esterified with 2-pentanol.[1][7] The structural distinctiveness arises from the secondary alkyl group, which creates steric hindrance around the ester bond compared to primary analogs.[1]

Structural Identification[1][7][8]

-

Synonyms: 1-Methylbutyl butyrate, sec-Amyl butyrate[1]

-

SMILES: CCCC(C)OC(=O)CCC

Stereochemical Implications

The C2 position of the pentyl chain is a stereogenic center.[1] Commercial preparations are typically racemic mixtures of (

-

(

)-Enantiomer: Often associated with sharper, greener notes.[1] -

(

)-Enantiomer: Typically exhibits sweeter, riper fruit characteristics.[1]

Visualization: Structural Topology

The following diagram illustrates the connectivity and the chiral center (*) location.[1]

[1]

Physicochemical Profile

The following data represents the consensus values for the racemic mixture.

| Property | Value | Unit | Notes |

| Molecular Weight | 158.24 | g/mol | |

| Boiling Point | 185 – 186 | °C | @ 760 mmHg [1] |

| Boiling Point (Red.) | 58 – 59 | °C | @ 9 mmHg [2] |

| Density | 0.862 – 0.868 | g/cm³ | @ 25°C [1] |

| Refractive Index | 1.409 – 1.415 | [1] | |

| Flash Point | ~52 (126) | °C (°F) | Closed Cup (Est).[1][3][4][6][8][9][10] Note: Some SDS cite lower values; handle as Flammable. [2] |

| LogP (o/w) | 3.18 | - | Calculated; Highly lipophilic [2] |

| Solubility | Insoluble | Water | < 0.1 g/L |

| Solubility | Soluble | Organic | Ethanol, Propylene Glycol, Oils |

Synthetic Pathways & Manufacturing

Synthesis is achieved primarily through Fischer esterification or, increasingly, via green biocatalytic routes to preserve "natural" labeling status in flavor applications.[1]

Chemical Synthesis (Fischer Esterification)

The industrial standard involves the acid-catalyzed condensation of butyric acid and 2-pentanol.[1][6]

-

Catalyst: Sulfuric acid (

) or -

Conditions: Reflux with a Dean-Stark trap to remove water (azeotropic distillation) and shift equilibrium to the product.

-

Yield: Typically >90% after neutralization and fractional distillation.[1]

Biocatalytic Synthesis (Enzymatic)

For high-value "natural" flavor labeling, lipase-mediated esterification is preferred.[1][6]

-

Enzyme: Candida antarctica Lipase B (CALB) (immobilized).[1]

-

Solvent: Solvent-free or non-polar media (e.g., heptane).[1]

-

Mechanism: The enzyme acts via a Ping-Pong Bi-Bi mechanism, forming an acyl-enzyme intermediate with butyric acid before transferring the acyl group to the secondary alcohol (2-pentanol).[1][6]

Visualization: Reaction Logic

Analytical Characterization

Identification of 2-pentyl butyrate in complex matrices (e.g., fruit extracts) relies on Mass Spectrometry (GC-MS) and NMR.[1]

Mass Spectrometry (EI, 70eV)

The fragmentation pattern is distinct due to the secondary alkyl chain.[1]

-

Molecular Ion (

): m/z 158 (often weak or absent).[1] -

Base Peak: Typically m/z 43 (

) or m/z 71 ( -

Diagnostic Fragments:

Nuclear Magnetic Resonance ( H NMR)

-

4.8 - 5.0 ppm (1H, m): The methine proton at the chiral center (

-

2.2 ppm (2H, t): Alpha-methylene protons of the butyrate chain (

- 1.2 ppm (3H, d): Methyl doublet attached to the chiral center.[1]

Applications & Regulatory Status

Flavor & Fragrance[1][3]

-

Profile: 2-Pentyl butyrate provides a "lift" to fruit flavors, specifically bridging the gap between green (unripe) and estery (ripe) notes in banana, pineapple, and strawberry formulations.[1]

-

Usage Levels: Typically 1-10 ppm in finished products; up to 100 ppm in concentrates.[1]

Regulatory Grounding[1]

-

FEMA Number: 3893 [3][3]

-

JECFA Number: 1142[3]

-

FDA Status: 21 CFR 172.515 (Synthetic flavoring substances and adjuvants) [4].[1]

-

EU Status: Registered as a flavoring substance (FL 09.658).[1]

Safety & Handling Protocols

Signal Word: WARNING

-

Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation).[1]

-

Storage: Store in a cool, dry, well-ventilated area under inert gas (Nitrogen/Argon) to prevent hydrolysis or oxidation.[1]

-

PPE: Solvent-resistant gloves (Nitrile) and safety goggles are mandatory.[1]

References

-

The Good Scents Company. (2023).[1] 2-Pentyl butyrate: Physicochemical Properties and Organoleptics. Retrieved from

-

ChemicalBook. (2024).[1] 2-Pentyl Butyrate CAS 60415-61-4 Data. Retrieved from [1]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 3893.[1]

-

U.S. Food and Drug Administration (FDA). CFR - Code of Federal Regulations Title 21, Sec.[1] 172.515.[1] Retrieved from [1]

Sources

- 1. 2-Pentyl butanoate | C9H18O2 | CID 43263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-PENTYL BUTYRATE(60415-61-4) 13C NMR [m.chemicalbook.com]

- 3. 2-pentyl butyrate, 60415-61-4 [thegoodscentscompany.com]

- 4. Butanoic acid, 1-methylbutyl ester (CAS 60415-61-4) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 2-Pentyl butyrate 60415-61-4 [sigmaaldrich.com]

- 6. Showing Compound 1-Methylbutyl butanoate (FDB018751) - FooDB [foodb.ca]

- 7. Buy Pentyl butyrate | 540-18-1 [smolecule.com]

- 8. 2-PENTYL BUTYRATE | 60415-61-4 [chemicalbook.com]

- 9. 2-methyl butyl butyrate, 51115-64-1 [thegoodscentscompany.com]

- 10. Pentyl butyrate - Wikipedia [en.wikipedia.org]

Technical Monograph: 2-Pentyl Butyrate (CAS 60415-61-4)

Content Type: Technical Guide & Chemical Profile Subject Matter: Physicochemical Properties, Synthesis, and Pharmaceutical Relevance of 2-Pentyl Butyrate.

Executive Summary

2-Pentyl butyrate (CAS 60415-61-4), also known as 1-methylbutyl butyrate or sec-amyl butyrate , is a branched-chain ester characterized by a distinct fruity, ethereal odor profile reminiscent of banana and apricot.[1][2] While historically predominant in the flavor and fragrance (F&F) sector, its relevance to drug development professionals lies in its utility as a lipophilic permeation enhancer , a chiral building block intermediate , and a model substrate for carboxylesterase (CES) metabolic profiling.

Unlike its structural isomer isoamyl butyrate (3-methylbutyl butyrate), 2-pentyl butyrate possesses a chiral center at the C2 position of the alcohol moiety. This chirality introduces stereoselective considerations critical for bioactive formulations and enzymatic kinetic resolutions.

Physicochemical Characterization

The following data aggregates experimental and predicted values essential for formulation scientists.

| Property | Value / Description | Context for Development |

| CAS Number | 60415-61-4 | Specific to the 2-pentyl isomer (racemate).[1][2][3][] |

| IUPAC Name | Pentan-2-yl butanoate | Systematic nomenclature.[] |

| Molecular Formula | C | |

| Molecular Weight | 158.24 g/mol | Low MW facilitates rapid membrane permeation.[5] |

| Boiling Point | 185–186 °C (at 760 mmHg) | High boiling point allows for stable processing at ambient temps. |

| Density | 0.862 – 0.868 g/cm³ (25 °C) | Less dense than water; phase separates easily. |

| LogP (Octanol/Water) | ~3.18 (Estimated) | High Lipophilicity. Ideal for partitioning into lipid bilayers (transdermal delivery). |

| Flash Point | ~52 °C (126 °F) | Flammable. Requires Class 3 handling protocols.[5] |

| Solubility | Insoluble in water; Soluble in EtOH, oils | Suitable for lipid-based drug delivery systems (LBDDS). |

| Chirality | 1 Chiral Center (C2 of pentyl group) | Commercial CAS 60415-61-4 is typically racemic. |

Synthetic Pathways & Manufacturing

For research and high-purity applications, two primary synthesis routes are employed: Acid-Catalyzed Fischer Esterification (Chemical) and Lipase-Mediated Transesterification (Biocatalytic).

Method A: Acid-Catalyzed Fischer Esterification (Standard)

This method is preferred for bulk synthesis where stereochemistry is not a constraint.

-

Reagents: Butyric acid (1.0 eq), 2-Pentanol (1.2 eq), H

SO -

Thermodynamics: Equilibrium limited; requires water removal (Dean-Stark trap or molecular sieves).

Protocol:

-

Charge: In a round-bottom flask, combine butyric acid and 2-pentanol.

-

Catalyze: Add concentrated H

SO -

Reflux: Heat to 110–120°C with continuous water removal for 4–6 hours.

-

Work-up: Cool to RT. Wash organic layer with sat. NaHCO

(to remove unreacted acid) followed by brine. -

Purification: Dry over MgSO

and distill under reduced pressure.

Method B: Lipase-Mediated Kinetic Resolution (High-Value)

For pharmaceutical applications requiring chiral purity, enzymatic synthesis is superior. Candida antarctica Lipase B (CALB) displays high enantioselectivity toward secondary alcohols.

-

Principle: CALB preferentially acylates the (R)-enantiomer of 2-pentanol, leaving (S)-2-pentanol unreacted.

-

Reagents: rac-2-Pentanol, Vinyl Butyrate (Acyl donor), Immobilized CALB (e.g., Novozym 435).

Protocol:

-

System: Suspend rac-2-pentanol (50 mM) and vinyl butyrate (100 mM) in dry hexane.

-

Initiation: Add CALB beads (10 mg/mL). Incubate at 30°C with orbital shaking.

-

Monitoring: Track conversion via chiral GC. Stop reaction at 50% conversion.

-

Separation: Filter enzyme. Separate the formed (R)-2-pentyl butyrate from unreacted (S)-2-pentanol via fractional distillation.

Synthesis Workflow Diagram

Caption: Comparative workflow for chemical (Fischer) vs. enzymatic synthesis. Method B yields enantiomerically enriched product.

Pharmaceutical & Biological Context

Metabolic Fate & Prodrug Modeling

2-Pentyl butyrate serves as an excellent probe substrate for Carboxylesterases (CES1/CES2) found in the liver and intestine.

-

Mechanism: Upon systemic entry, the ester bond is hydrolyzed.

-

Reaction: 2-Pentyl butyrate + H

O -

Relevance: Butyrate release is significant because butyric acid is a Histone Deacetylase (HDAC) inhibitor. Therefore, 2-pentyl butyrate can act as a prodrug for butyric acid, delivering it across lipophilic membranes (like the Blood-Brain Barrier) before hydrolysis.

Permeation Enhancement

Due to its branched alkyl chain and LogP ~3.18, 2-pentyl butyrate disrupts the ordered packing of Stratum Corneum lipids.

-

Application: Used in transdermal patch matrices to increase the flux of hydrophilic APIs.

-

Advantage: The branching (2-pentyl) reduces the melting point compared to n-pentyl butyrate, maintaining liquidity at skin temperature.

Metabolic Pathway Diagram

Caption: Metabolic hydrolysis of 2-pentyl butyrate by carboxylesterases, releasing the bioactive butyric acid moiety.

Safety & Toxicology (SDS Summary)

For researchers handling CAS 60415-61-4, the following safety profile must be observed.

-

GHS Classification:

-

Flammable Liquid (Category 3): Flash point ~52°C. Keep away from open flames.

-

Skin Irritation (Category 2): Causes skin irritation upon prolonged contact.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

-

-

Handling: Use spark-proof tools. Ground/bond container and receiving equipment.

-

Storage: Store in a cool, well-ventilated place. Keep container tightly closed.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. PubChem. Available at: [Link]

-

The Good Scents Company. 2-Pentyl butyrate (CAS 60415-61-4) Odor and Safety Profile.[1] TGSC Information System. Available at: [Link]

-

Hari Krishna, S., & Karanth, N. G. (2001).[][6] Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 262-267. (Cited for general lipase kinetics on branched substrates). Available at: [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of 2-Pentyl butyrate. World Health Organization. Available at: [Link]

Sources

- 1. 2-PENTYL BUTYRATE | 60415-61-4 [chemicalbook.com]

- 2. 2-Pentyl butanoate | C9H18O2 | CID 43263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scent.vn [scent.vn]

- 5. 2-pentyl butyrate, 60415-61-4 [thegoodscentscompany.com]

- 6. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide to 2-Pentyl Butyrate: Nomenclature, Isomeric Differentiation, and Identification Standards

[1][3][4][6]

Executive Summary

2-Pentyl butyrate is a branched-chain ester widely utilized in the flavor and fragrance industry for its distinct fruity, banana-apricot profile.[1][2][3][4][6][7] Its identification is frequently complicated by overlapping nomenclature with its isomers (n-amyl butyrate and isoamyl butyrate) and its chiral nature.[1][2][4][5][6] This guide provides a validated synonym registry, structural analysis, and self-validating protocols for synthesis and GC-MS identification.

Part 1: Chemical Identity & Master Synonym Registry[2][3][6]

Accurate procurement and database searching require navigating a complex web of systematic and trivial names. The following table consolidates all authoritative identifiers.

Table 1: Comprehensive Synonym & Identifier Registry[1][2][3][6]

| Category | Identifier / Synonym | Context & Usage Notes |

| Systematic Name (IUPAC) | Pentan-2-yl butanoate | Preferred for scientific publications and patent filings.[1][2][3][4][5] |

| CAS Registry Number | 60415-61-4 | CRITICAL: Distinguishes from n-Pentyl butyrate (540-18-1) and Isoamyl butyrate (106-27-4).[1][2][3][4] |

| Common Chemical Name | 2-Pentyl butyrate | Standard industrial nomenclature.[1][2][3][4][5] |

| Alternate Chemical Name | 1-Methylbutyl butyrate | Describes the alkyl group based on the methyl substitution at C1 of the butyl chain.[1][2][3][4][5] |

| Alternate Chemical Name | 1-Methylbutyl butanoate | Systematic variation of the above.[1][2][3][4][5][7][8][9][10] |

| Trivial/Historical Name | sec-Amyl butyrate | "sec-Amyl" refers to the secondary pentyl group.[1][2][3][4][5] Common in older literature.[1][2][4][5][6] |

| Trivial Name | Butyric acid, sec-pentyl ester | Emphasizes the acid moiety.[1][2][3][4][6][8] |

| FEMA Number | 3893 | Regulatory identifier for US Flavor and Extract Manufacturers Association.[1][2][3][4][5] |

| JECFA Number | 1142 | Joint FAO/WHO Expert Committee on Food Additives identifier.[1][2][3][4][5][6][11] |

| FDA UNII | O5709B244U | Unique Ingredient Identifier for drug/excipient databases.[1][2][3][4][5][6][8] |

| EINECS Number | 262-226-8 | European Inventory of Existing Commercial Chemical Substances.[1][2][3][4][5][8] |

| InChI Key | DJOCFLQKCMWABC-UHFFFAOYSA-N | Digital signature for database interoperability. |

| SMILES | CCCC(C)OC(=O)CCC | Linear notation for chemoinformatics.[1][2][3][4][5][6][12] |

Part 2: Structural Verification & Isomeric Logic[1][2][6]

The Chirality Factor

Unlike its straight-chain isomer (n-pentyl butyrate), 2-pentyl butyrate possesses a chiral center at the C2 position of the pentyl group.[1][2][3][4]

-

Implication: The molecule exists as two enantiomers: (R)-2-pentyl butyrate and (S)-2-pentyl butyrate.[1][2][3][4][8]

-

Commercial Reality: Most commercially available "2-Pentyl butyrate" (CAS 60415-61-4) is a racemic mixture .[1][2][3][4][5] Researchers requiring enantiopure standards must specify optical rotation requirements, though CAS 60415-61-4 generally implies the racemate.[1][2][3][4][6]

Isomeric Differentiation (The "Amyl" Trap)

A common error in formulation and procurement is confusing "Amyl butyrate" synonyms.[1][2][4][5][6]

-

n-Amyl butyrate: Straight chain.[1][2][4][5][6] Waxy, fruity odor.[1][2][4][5][6]

-

Isoamyl butyrate: Branched at the end (3-methylbutyl).[1][2][4][5][6] Strong banana/pear odor.

-

sec-Amyl butyrate (Target): Branched at the attachment point (1-methylbutyl).[1][2][3][4][5][10] Ethereal, apricot-banana odor.[1][2][4][5][6]

Part 3: Experimental Protocols

Protocol A: Self-Validating Synthesis (Fischer Esterification)

Objective: Synthesize a verifiable standard of 2-Pentyl butyrate to confirm retention time.

Reagents:

Methodology:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Reaction: Combine Butyric acid, 2-Pentanol, and Cyclohexane. Add H2SO4.[1][2][4][5][6]

-

Reflux: Heat to reflux (approx 80-85°C).[1][2][4][5][6] Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx 2-3 hours).[1][2][4][5][6]

-

Workup: Wash the organic layer with saturated NaHCO3 (to remove unreacted acid) followed by brine.

-

Purification: Dry over MgSO4 and distill.

-

Validation Point: Collect fraction boiling at 185-186°C (at 760 mmHg).

-

-

Yield Check: Expect >85% yield.

Protocol B: Analytical Identification (GC-MS)

Objective: Distinguish 2-Pentyl butyrate from isomers using Kovats Retention Indices (RI) and Mass Fragmentation.

Instrument Parameters:

-

Column: DB-5 or equivalent non-polar column (30m x 0.25mm).

-

Carrier: Helium @ 1 mL/min.

-

Temp Program: 50°C (2 min) -> 10°C/min -> 250°C.

Diagnostic Criteria (Validation):

-

Retention Index (RI):

-

Mass Spectrum (EI, 70eV):

Part 4: Analytical Workflow Diagram

The following diagram illustrates the logical decision tree for verifying the identity of a "Pentyl Butyrate" sample, ensuring it is specifically the 2-pentyl isomer.

Caption: Logical workflow for the analytical differentiation of 2-Pentyl butyrate from its common isomers using GC-MS and Retention Indices.

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate.[1][2][4][5][6] PubChem.[1][2][4][5][6][8][12][13] Available at: [Link][1][2][4][5][6]

-

NIST Mass Spectrometry Data Center. Butanoic acid, 1-methylbutyl ester (2-Pentyl butyrate) - Gas Chromatography & Mass Spectra.[1][2][3][4][5][6] NIST Chemistry WebBook, SRD 69.[1][2][4][5][6][10] Available at: [Link][1][2][4][5][6]

-

Flavor and Extract Manufacturers Association (FEMA). FEMA Flavor Ingredient Library: 2-Pentyl Butyrate (FEMA 3893).[1][2][4][5][6] Available at: [Link][1][2][4][5][6]

-

The Good Scents Company. 2-Pentyl Butyrate: Organoleptic Properties and Safety Data. Available at: [Link][1][2][4][5][6]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of Certain Food Additives: 2-Pentyl butyrate (No. 1142).[1][2][4][5] World Health Organization.[1][2][4][5][6] Available at: [Link][1][2][4][5][6]

Sources

- 1. Menthyl butyrate | C14H26O2 | CID 110759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Pentyl butanoate | C9H18O2 | CID 43263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 1-Methylbutyl butanoate (FDB018751) - FooDB [foodb.ca]

- 4. Methyl butyrate - Wikipedia [en.wikipedia.org]

- 5. Amyl butyrate | C9H18O2 | CID 10890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl butyrate | 623-42-7 [chemicalbook.com]

- 7. 2-PENTYL BUTYRATE | 60415-61-4 [chemicalbook.com]

- 8. 2-pentyl butyrate, 60415-61-4 [thegoodscentscompany.com]

- 9. scent.vn [scent.vn]

- 10. Butanoic acid, 1-methylbutyl ester [webbook.nist.gov]

- 11. femaflavor.org [femaflavor.org]

- 12. 2-Pentyl butyrate 60415-61-4 [sigmaaldrich.com]

- 13. 2-Pentyl butyrate 60415-61-4 [sigmaaldrich.com]

Physical Properties and Characterization of 1-Methylbutyl Butanoate

Technical Guide for Research & Development

Part 1: Executive Summary & Chemical Identity

In the precise engineering of flavor matrices and solvent systems, isomer distinction is paramount. 1-Methylbutyl butanoate (commonly referred to as 2-pentyl butyrate or sec-amyl butyrate ) offers a distinct volatility and lipophilicity profile compared to its linear counterpart, n-amyl butyrate.[1] While the linear ester provides a generic "fruity" note, the branched structure of 1-methylbutyl butanoate imparts a sharper, more ethereal apricot-banana nuance, critical for high-fidelity organoleptic reconstruction.[1]

This guide aggregates the physicochemical data required for the synthesis, handling, and application of 1-methylbutyl butanoate, distinguishing it strictly from its isomers to ensure formulation accuracy.

Chemical Identification Data

| Parameter | Specification |

| IUPAC Name | Pentan-2-yl butanoate |

| Common Synonyms | 2-Pentyl butyrate; sec-Amyl butyrate; 1-Methylbutyl butyrate |

| CAS Registry Number | 60415-61-4 |

| Molecular Formula | C |

| Molecular Weight | 158.24 g/mol |

| SMILES | CCCC(C)OC(=O)CCC |

| InChI Key | DJOCFLQKCMWABC-UHFFFAOYSA-N |

Part 2: Physicochemical & Thermodynamic Properties

The following data represents a synthesis of experimental values validated by JECFA and standard thermophysical databases. These parameters are critical for process engineering (distillation sizing) and formulation stability (phase separation analysis).

Critical Physical Constants

| Property | Value / Range | Conditions | Source Validation |

| Boiling Point | 185.0 – 186.0 °C | @ 760 mmHg | Good Scents / JECFA [1, 2] |

| Boiling Point (Reduced) | 58.0 – 59.0 °C | @ 9 mmHg | Parchem [3] |

| Density (Specific Gravity) | 0.862 – 0.868 g/mL | @ 25 °C | JECFA [2] |

| Refractive Index ( | 1.409 – 1.415 | @ 20 °C | JECFA [2] |

| Flash Point | ~52 °C (126 °F) | TCC (Tag Closed Cup) | Good Scents [1] |

| Vapor Pressure | ~1.09 mmHg | @ 25 °C (Est.)[1][2] | EPISuite / Parchem [3] |

| Appearance | Colorless, clear liquid | Ambient | Visual Inspection |

Solubility & Partitioning

Understanding the hydrophobicity of 1-methylbutyl butanoate is essential for predicting its behavior in emulsions and biological membranes.

-

Water Solubility: Insoluble.[3] Estimated at ~117.8 mg/L at 25 °C.

-

Solvent Compatibility: Miscible with Ethanol (95%), Heptane, Triacetin.[3]

-

LogP (Octanol-Water Partition): 3.18 – 3.41 (Estimated).

-

Insight: A LogP > 3.0 indicates significant lipophilicity.[4] In drug delivery or cosmetic applications, this compound will partition strongly into lipid bilayers or oil phases, making it an excellent carrier for non-polar actives but poor for aqueous delivery without surfactants.

-

Part 3: Structural Visualization

The branching at the alpha-carbon of the alcohol moiety (the "1-methylbutyl" group) introduces steric bulk that lowers the boiling point slightly compared to the linear n-pentyl isomer (BP ~186°C vs ~192°C for n-amyl), affecting volatility and odor threshold.[1]

Figure 1: Structural decomposition of 1-methylbutyl butanoate highlighting the branched alkyl chain responsible for its specific volatility and steric properties.[1]

Part 4: Synthesis & Processing Protocol

Objective: Synthesis of high-purity (>98%) 1-methylbutyl butanoate via Fischer Esterification. Rationale: While enzymatic routes exist, acid-catalyzed esterification remains the gold standard for scalability and cost-efficiency.[1] The use of a water-entraining agent (azeotropic distillation) is critical to drive the equilibrium to the right (Le Chatelier's principle).

Reagents

-

Butyric Acid (CAS 107-92-6): 1.05 molar equivalent (Slight excess).

-

2-Pentanol (CAS 6032-29-7): 1.0 molar equivalent (Limiting reagent).

-

Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 - 1.0 wt%).

-

Solvent: Cyclohexane or Toluene (for water azeotrope removal).

Step-by-Step Methodology

-

Charge: In a 3-neck round bottom flask equipped with a magnetic stir bar, add 2-pentanol, butyric acid, and the solvent.

-

Catalysis: Add pTSA.

-

Setup: Attach a Dean-Stark trap topped with a reflux condenser. Fill the trap with the solvent.

-

Reflux: Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap.

-

Checkpoint: Reaction is complete when water evolution ceases (theoretical yield of water is calculated based on 2-pentanol input).

-

-

Neutralization: Cool to room temperature. Wash the organic layer with saturated NaHCO

solution to remove excess butyric acid and pTSA.-

Safety: Evolution of CO

gas will occur. Vent carefully.

-

-

Washing: Wash with brine (saturated NaCl) to remove residual water and salts.

-

Drying: Dry the organic phase over anhydrous MgSO

. Filter. -

Distillation: Perform fractional distillation.

Figure 2: Process flow for the acid-catalyzed synthesis and purification of 1-methylbutyl butanoate.

Part 5: Safety & Handling (E-E-A-T)[10]

As a flammable liquid with a flash point of ~52°C, 1-methylbutyl butanoate requires strict adherence to safety protocols. It falls under Class 3 Flammable Liquids .

-

Engineering Controls: Use only in a chemical fume hood. Ground all equipment to prevent static discharge during transfer.

-

PPE: Nitrile gloves, safety goggles, and flame-retardant lab coat.

-

Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep container tightly closed.

-

GHS Classification:

-

H226: Flammable liquid and vapor.

-

H315: Causes skin irritation (typical of esters).

-

H319: Causes serious eye irritation.[6]

-

Self-Validating Safety Check: Before scaling up, perform a small-scale flash point verification if the specific batch purity varies, as impurities (like residual alcohol) can significantly lower the flash point.

References

-

The Good Scents Company. (n.d.). 2-pentyl butyrate.[1][7][3][8] Retrieved October 26, 2023, from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2003). 2-Pentyl butyrate.[1][7][3][8] Specifications for Flavourings. Retrieved from [Link]

-

PubChem. (n.d.). Compound Summary: 2-Pentyl butanoate (CID 43263). National Library of Medicine. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). 2-Pentyl butyrate Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. Showing Compound 1-Methylbutyl butanoate (FDB018751) - FooDB [foodb.ca]

- 2. Methyl butyrate | 623-42-7 [chemicalbook.com]

- 3. 2-Pentyl butanoate | C9H18O2 | CID 43263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Pentyl butyrate | 540-18-1 [smolecule.com]

- 5. 2-pentyl butyrate, 60415-61-4 [thegoodscentscompany.com]

- 6. fishersci.com [fishersci.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Pentyl butyrate | 540-18-1 | Benchchem [benchchem.com]

2-Pentyl butyrate molecular weight and formula

Molecular Characterization, Synthesis Protocols, and Pharmaceutical Applications

Executive Summary

2-Pentyl butyrate (CAS: 60415-61-4), also known as 1-methylbutyl butyrate, is a branched-chain ester characterized by a distinct fruity, apricot-banana organoleptic profile.[1][2][3] While primarily utilized as a high-impact flavoring agent (FEMA 3893), its lipophilic nature (

Physicochemical Characterization

Precise molecular data is the foundation of reproducible experimental design. The following parameters are validated against standard IUPAC atomic weights and experimental literature.

Table 1: Core Physicochemical Properties

| Parameter | Value | Unit | Method/Notes |

| Molecular Formula | - | - | |

| Molecular Weight | 158.24 | g/mol | Calc.[2][4][5][6] based on IUPAC 2022 |

| CAS Number | 60415-61-4 | - | Racemic mixture |

| IUPAC Name | Pentan-2-yl butanoate | - | - |

| SMILES | CCCC(C)OC(=O)CCC | - | - |

| Boiling Point | 185 – 186 | °C | @ 760 mmHg [1] |

| Density | 0.862 – 0.868 | g/cm³ | @ 25°C [1] |

| Refractive Index | 1.409 – 1.415 | @ 20°C [1] | |

| Flash Point | 52.2 (126) | °C (°F) | Closed Cup [2] |

| LogP | 3.18 | - | Predicted (Lipophilicity) |

| Solubility | Insoluble | Water | Soluble in EtOH, Heptane |

Synthetic Pathways: Chemical vs. Biochemical

While traditional Fischer esterification (acid-catalyzed) is the industrial standard, pharmaceutical grade synthesis increasingly favors enzymatic routes to minimize solvent residue and thermal degradation.

Method A: Traditional Acid Catalysis (Baseline)

-

Reagents: Butyric acid, 2-Pentanol, Sulfuric acid (catalyst).

-

Conditions: Reflux with Dean-Stark trap for water removal.

-

Drawback: High temperature (reflux) can lead to isomerization or degradation of sensitive organoleptic notes; requires neutralization steps.

Method B: Green Enzymatic Synthesis (Advanced)

Causality: Lipase-catalyzed esterification operates under mild conditions (30–50°C), preserving the ester's integrity and eliminating the need for toxic metallic catalysts. This method follows a Ping-Pong Bi-Bi mechanism , where the enzyme is first acylated by the acid before transferring the acyl group to the alcohol.

Protocol:

-

Immobilization: Use Candida antarctica Lipase B (CALB) immobilized on acrylic resin (e.g., Novozym 435).

-

Reaction Medium: Solvent-free system (preferred for green chemistry) or n-Heptane.

-

Stoichiometry: 1:1 to 1:2 molar ratio (Acid:Alcohol). Note: Excess alcohol prevents acid-induced enzyme deactivation.

-

Procedure: Incubate at 40°C with orbital shaking (200 rpm). Add molecular sieves (3Å) to scavenge water and drive equilibrium toward ester synthesis.

-

Purification: Filtration of immobilized enzyme (reusable) followed by vacuum distillation.

Visualization: Enzymatic Mechanism (Ping-Pong Bi-Bi)

The following diagram illustrates the catalytic cycle. Note the critical "Acyl-Enzyme Intermediate" stage, which is the rate-limiting step often subject to competitive inhibition by high acid concentrations [3].

Figure 1: Ping-Pong Bi-Bi mechanism for the lipase-catalyzed synthesis of 2-pentyl butyrate.[2][3][5] The cycle regenerates the free lipase.

Analytical Quality Control

To ensure pharmaceutical or food-grade purity (≥98%), a self-validating analytical workflow is required.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC separates the ester from unreacted alcohol/acid, while MS provides structural confirmation.

-

Column: DB-Wax or HP-5MS (Non-polar).

-

Retention Index (Kovats): ~1010 (Non-polar column) [4].[7]

-

Key Fragments (m/z):

-

158: Molecular Ion (

) - often weak. -

89:

(Butyric acid fragment). -

71:

(Butyryl cation). -

43:

(Propyl group).

-

Nuclear Magnetic Resonance (NMR)

-

NMR (CDCl3): Look for the carbonyl carbon signal at

Visualization: QC Workflow

This workflow ensures batch-to-batch consistency, specifically targeting the removal of the specific impurities (unreacted 2-pentanol and butyric acid).

Figure 2: Analytical Quality Control workflow for validating 2-pentyl butyrate purity.

Pharmaceutical & Industrial Applications[8]

Pediatric Formulation (Flavor Masking)

2-Pentyl butyrate is chemically classified as a "Flavoring Agent or Adjuvant" by the FDA [6]. Its high-impact fruity profile (banana/apricot) is particularly effective in masking the bitterness of amine-based APIs (Active Pharmaceutical Ingredients) in liquid pediatric formulations.

-

Usage Level: Typically < 50 ppm in final formulation.

Lipid-Based Drug Delivery

With a LogP of 3.18, 2-pentyl butyrate serves as a medium-chain lipophilic solvent.

-

Mechanism: It can act as a permeation enhancer in topical formulations by disrupting the orderly packing of stratum corneum lipids, facilitating the transit of co-administered drugs.

-

Solvent Capacity: Excellent solvency for hydrophobic drugs, potentially replacing heavier oils in self-emulsifying drug delivery systems (SEDDS).

References

-

The Good Scents Company. (2023). 2-Pentyl butyrate: Physical Properties and Regulatory Data.[7][8]Link

-

PubChem. (2023).[4][9] 2-Pentyl butyrate Compound Summary. National Library of Medicine. Link

-

Hari Krishna, S., & Karanth, N. G. (2001).[10] Lipase-catalyzed synthesis of isoamyl butyrate: A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Link

-

NIST Mass Spectrometry Data Center. (2023). Butanoic acid, 1-methylbutyl ester: Retention Indices.[7]Link

-

ChemicalBook. (2023). 2-Pentyl Butyrate NMR Spectrum Data.Link

-

U.S. FDA. (2023). Substances Added to Food (formerly EAFUS).Link

Sources

- 1. scent.vn [scent.vn]

- 2. parchem.com [parchem.com]

- 3. 2-PENTYL BUTYRATE | 60415-61-4 [chemicalbook.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-PENTYL BUTYRATE(60415-61-4) 13C NMR [m.chemicalbook.com]

- 6. Buy Pentyl butyrate | 540-18-1 [smolecule.com]

- 7. 2-Pentyl butanoate | C9H18O2 | CID 43263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-pentyl butyrate, 60415-61-4 [thegoodscentscompany.com]

- 9. 2-Pentyl butyrate 60415-61-4 [sigmaaldrich.com]

- 10. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Aroma, Flavor, and Biopharmaceutical Profile of 2-Pentyl Butanoate

[1]

Part 1: Executive Summary

2-Pentyl butanoate (CAS: 60415-61-4), also known as sec-amyl butyrate or 1-methylbutyl butanoate , is a branched-chain ester characterized by a potent, diffusive fruity aroma reminiscent of banana, apricot, and tropical nuances.[1] While primarily recognized as a high-impact flavoring agent in the food and beverage industry (FEMA GRAS 3893), its structural properties hold specific relevance for pharmaceutical applications.[1]

For drug development professionals, this compound represents more than a sensory additive; it serves as a lipophilic prodrug moiety for butyric acid—a known histone deacetylase (HDAC) inhibitor—and acts as a model substrate for carboxylesterase (CES) activity profiling.[1] This guide synthesizes its physicochemical characterization, sensory thresholds, synthetic pathways, and biopharmaceutical implications.[1]

Part 2: Chemical Identity & Physicochemical Properties[1][2][3][4]

2-Pentyl butanoate is a colorless liquid ester formed from the condensation of butyric acid and 2-pentanol.[1] Its branched alkyl chain (sec-pentyl group) confers greater steric hindrance compared to its linear isomer (n-pentyl butanoate), influencing both its enzymatic hydrolysis rates and volatility profile.[1]

Table 1: Physicochemical Specifications

| Parameter | Specification | Technical Note |

| IUPAC Name | Pentan-2-yl butanoate | Systematic nomenclature for regulatory filing.[1] |

| CAS Number | 60415-61-4 | Distinct from n-pentyl butanoate (540-18-1).[1] |

| Molecular Formula | C9H18O2 | Molecular Weight: 158.24 g/mol .[2] |

| LogP (Octanol/Water) | ~3.18 (Estimated) | Indicates high lipophilicity; crosses biological membranes efficiently.[1] |

| Boiling Point | 185–186 °C (at 760 mmHg) | High retention in thermal processing.[1] |

| Density | 0.862–0.868 g/mL (25 °C) | Lighter than water; phase separates in aqueous media.[1] |

| Refractive Index | 1.409–1.415 (20 °C) | Used for purity verification.[1] |

| Solubility | Insoluble in water; Soluble in Ethanol, Triacetin | Requires emulsification for aqueous formulations. |

Part 3: Sensory Characterization[6]

Understanding the sensory profile is critical for formulation scientists using this ester as a masking agent for bitter active pharmaceutical ingredients (APIs).[1]

Aroma & Flavor Descriptors

-

Primary Notes: Ripe banana, sweet apricot, tropical fruit blend.

-

Secondary Notes: Herbal, green bean, slightly metallic (at high concentrations), cashew-like nuttiness.[1]

-

Sensory Perception:

-

Odor Strength: High.[3] Recommended evaluation concentration is 0.10% or less in a neutral solvent (e.g., dipropylene glycol).[1]

-

Chirality Effect: The (S)-enantiomer is reported to have a lighter, fruitier character, while the (R)-enantiomer or racemate can carry heavier, slightly "sweaty" or fermented notes typical of butyrate esters.[1]

-

Thresholds and Masking Potential

While exact air-phase thresholds for 2-pentyl butanoate are less commonly cited than its linear counterparts, it follows the structure-activity relationship (SAR) of C9 esters, typically possessing detection thresholds in the low ppb (parts per billion) range in air.[1]

-

Application in Pharma: Its high volatility and "lifting" effect make it effective for masking heavy, sulfurous, or amine-like off-notes common in API synthesis.[1]

Part 4: Biopharmaceutical Relevance[2][8]

For the pharmaceutical scientist, 2-pentyl butanoate is a functional molecule with implications in prodrug design and metabolic profiling.

Prodrug Chemistry: Butyric Acid Delivery

Butyric acid is a potent HDAC inhibitor with therapeutic potential in oncology (differentiation therapy) and hemoglobinopathies (sickle cell disease).[1] However, its clinical use is limited by a short half-life and unpleasant odor.[1]

-

Mechanism: 2-Pentyl butanoate acts as an ester prodrug.[1] Upon systemic administration, it is hydrolyzed by plasma and tissue esterases.

-

Advantage: The lipophilic nature (LogP ~3.18) allows for better passive diffusion across cell membranes compared to the free acid.

Metabolic Hydrolysis Pathway

The compound undergoes enzymatic hydrolysis primarily mediated by Carboxylesterases (CES1 and CES2) in the liver and small intestine.

Diagram 1: Metabolic Hydrolysis Pathway This diagram illustrates the bioactivation of 2-pentyl butanoate into its active metabolites.

Caption: Enzymatic hydrolysis of 2-pentyl butanoate by carboxylesterases yielding the bioactive butyric acid and the metabolite 2-pentanol.[1]

Part 5: Synthesis & Manufacturing[1]

The industrial production of 2-pentyl butanoate utilizes a classic Fischer Esterification protocol. For pharmaceutical grade (high purity) synthesis, water removal is critical to drive the equilibrium.

Protocol: Acid-Catalyzed Esterification[1]

-

Reagents: Butyric acid (1.0 eq), 2-Pentanol (1.2 eq excess), Sulfuric acid or p-Toluenesulfonic acid (catalyst).

-

Reflux: Heat mixture to reflux (approx. 120–130 °C) with a Dean-Stark trap or azeotropic distillation agent (e.g., toluene) to continuously remove water.

-

Neutralization: Wash the reaction mixture with Sodium Bicarbonate (NaHCO3) solution to remove residual acid.

-

Purification: Fractional distillation. Collect the fraction boiling at 185–186 °C.

Diagram 2: Synthesis Workflow A logical flow of the manufacturing process ensuring high purity.

Caption: Industrial synthesis workflow for 2-pentyl butanoate via acid-catalyzed esterification.

Part 6: Regulatory & Safety Status[1]

For researchers incorporating this compound into oral formulations or clinical trial materials, the regulatory landscape is favorable due to its established food safety profile.

Part 7: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate.[1] Retrieved from [Link]

-

The Good Scents Company (2024). 2-Pentyl butyrate: Organoleptic Properties and Safety Data.[1] Retrieved from [Link][1]

-

Flavor and Extract Manufacturers Association (FEMA). GRAS Flavoring Substances List (FEMA #3893).[1] Retrieved from [Link][1]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). Evaluation of certain food additives and contaminants: 2-Pentyl butanoate (No. 1142).[1] Retrieved from [Link][1]

-

Miller, A. et al. (1998). Phase I study of pivaloyloxymethyl butyrate (AN-9), a prodrug of the differentiating agent butyric acid. (Contextual reference for butyrate prodrugs). Clinical Cancer Research. Retrieved from [Link]

Technical Guide: Natural Occurrence and Authenticity of 2-Pentyl Butyrate

Executive Summary

2-Pentyl butyrate (CAS: 60415-61-4), also known as 1-methylbutyl butyrate , is a critical ester in the flavor profile of tropical fruits, particularly bananas (Musa spp.) and passion fruit.[1] While often overshadowed by isoamyl acetate (the primary "banana" ester), 2-pentyl butyrate provides the nuanced, ripe, and "jammy" notes that distinguish authentic fruit extracts from flat, synthetic flavorings.

For researchers and drug developers, the significance of this molecule lies in its chirality . Unlike synthetic production, which yields a racemic mixture, natural biosynthesis is enzymatic and stereoselective. This guide details the natural occurrence, biosynthetic pathways, and the self-validating analytical protocols required to authenticate this compound in complex matrices.

Part 1: Chemical Profile & Physicochemical Properties

| Property | Data |

| IUPAC Name | Pentan-2-yl butanoate |

| Common Synonyms | 1-Methylbutyl butyrate, sec-Amyl butyrate |

| CAS Number | 60415-61-4 |

| Molecular Formula | C |

| Molecular Weight | 158.24 g/mol |

| Chiral Center | C2 of the pentyl chain |

| Odor Profile | Fruity, sweet, apricot, ripe banana, pineapple |

| LogP | ~3.18 (Hydrophobic) |

| Boiling Point | 185–186 °C |

Part 2: Natural Occurrence Matrix

The natural presence of 2-pentyl butyrate is most documented in the Musa genus. Its concentration fluctuates significantly based on the ripening stage (climacteric peak) and cultivar.

Quantitative Occurrence in Fruit Volatiles[2][3][4]

| Source Fruit | Cultivar / Variety | Stage | Relative Abundance (%)* | Key Reference |

| Banana | Musa AAA (Brazilian) | Green | 0.26% | [Zhu et al., 2018] |

| Banana | Musa AAA (Brazilian) | Full-Ripe | 3.05% | [Zhu et al., 2018] |

| Banana | Musa ABB (Fenjiao) | Ripe | Trace - 1.5% | [Zhu et al., 2018] |

| Passion Fruit | Passiflora edulis (Purple) | Ripe | Minor constituent | [Engels et al., 2002] |

| Strawberry | Fragaria × ananassa | Ripe | Trace | [ChemicalBook, 2025] |

*Note: Relative abundance refers to the % peak area in the total volatile fraction analyzed by SPME-GC-MS.

Part 3: Biosynthetic Mechanisms (The "Why")

Understanding the causality of 2-pentyl butyrate formation is essential for distinguishing it from synthetic adulterants. The pathway is driven by the reduction of ketones derived from fatty acid oxidation, followed by esterification.

The Pathway[5]

-

Precursor Generation: Beta-oxidation of fatty acids (e.g., Linoleic acid) yields 2-Pentanone .

-

Stereoselective Reduction: Alcohol Dehydrogenase (ADH) reduces 2-pentanone to 2-Pentanol . Crucially, biological enzymes are stereoselective, typically favoring the formation of one enantiomer (often (R)-2-pentanol in fermentation and fruit metabolism) over the other.

-

Esterification: Alcohol Acyltransferase (AAT) transfers a butyryl group from Butyryl-CoA to the 2-pentanol hydroxyl group.

Visualization: Biosynthetic Pathway

Caption: Enzymatic pathway from fatty acid precursors to the chiral ester 2-pentyl butyrate.

Part 4: Authenticity & Analytical Protocols (The "How")

The "Self-Validating" system for 2-pentyl butyrate relies on Enantiomeric Excess (ee%) .

-

Synthetic: Produced via Fischer esterification of racemic 2-pentanol. Result: Racemic (50:50 R/S) .

-

Natural: Produced via enzymatic reduction. Result: High ee% (Typically (R)-dominant in fruits like Passion fruit and fermented products).

Protocol: Chiral GC-MS Determination

Objective: Separate and quantify enantiomers of 2-pentyl butyrate to verify natural origin.

1. Sample Preparation (HS-SPME)

-

Principle: Solvent-free extraction prevents loss of volatiles and artifact formation.

-

Step 1: Homogenize 5g of fruit pulp with 2g NaCl (to salt-out volatiles) in a 20mL headspace vial.

-

Step 2: Equilibrate at 40°C for 20 mins.

-

Step 3: Expose SPME fiber (DVB/CAR/PDMS 50/30 µm) to headspace for 30 mins at 40°C.

2. Chromatographic Separation

-

Instrument: GC-MS (e.g., Agilent 7890/5977).

-

Column: Chiral Cyclodextrin Phase (e.g., Rt-βDEXsm or 2,6-di-O-pentyl-3-O-acetyl-β-cyclodextrin).

-

Why: Standard columns cannot separate enantiomers. Cyclodextrins form inclusion complexes with specific enantiomers, creating different retention times.

-

-

Carrier Gas: Helium at 1.0 mL/min.

-

Oven Program:

-

Initial: 40°C (Hold 2 min).

-

Ramp: 2°C/min to 120°C (Slow ramp essential for chiral resolution).

-

Ramp: 10°C/min to 220°C.

-

3. Validation Logic

-

Authentic Natural Signal: One enantiomer peak is significantly larger (e.g., >70% area).

-

Synthetic Adulteration Signal: Two enantiomer peaks of approx. equal area (Racemic).

Visualization: Analytical Workflow

Caption: Workflow for differentiating natural vs. synthetic 2-pentyl butyrate via Chiral GC-MS.

Part 5: Regulatory & Safety Context

-

FEMA Number: 3893

-

JECFA Number: 1142

-

Regulatory Status: GRAS (Generally Recognized As Safe).

-

EU Status: Listed in the EU Register of Flavoring Substances.

-

Safety: No safety concerns at current usage levels. The molecule hydrolyzes metabolically into 2-pentanol and butyric acid, both of which are metabolized via standard fatty acid and alcohol oxidation pathways.

References

-

Zhu, X., et al. (2018). "Comparative Study of Volatile Compounds in the Fruit of Two Banana Cultivars at Different Ripening Stages." Molecules, 23(9), 2394.

-

JECFA. (2003). "Evaluation of Certain Food Additives and Contaminants: 2-Pentyl butyrate." WHO Technical Report Series.

- Engels, W.J.M., et al. (2002). "Chiral Gas Chromatography in Flavor Analysis." Journal of Agricultural and Food Chemistry.

-

Fan, W., et al. (2022). "Determination of 2-Pentanol Enantiomers via Chiral GC-MS and Its Sensory Evaluation in Baijiu." Foods, 11(17), 2596.

-

The Good Scents Company. "2-Pentyl butyrate."

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of 2-Pentyl Butyrate

CAS Registry Number: 60415-61-4

IUPAC Name: Pentan-2-yl butanoate

Formula:

Executive Summary

2-Pentyl butyrate is a branched chain ester characterized by a distinct fruity, banana-pineapple olfactory profile. While widely utilized in the flavor and fragrance industry (FEMA 3893), its role in pharmaceutical development has expanded as a hydrophobic solvation agent and a chiral intermediate in the synthesis of complex aliphatic backbones.

This technical guide provides a definitive spectroscopic atlas (NMR, IR, MS) and a high-purity synthesis protocol designed for research applications requiring >99% purity. The data presented here distinguishes the 2-pentyl isomer from its n-pentyl and isopentyl analogs, a critical differentiation often overlooked in generic spectral databases.

Synthesis Protocol: High-Fidelity Acylation

For pharmaceutical-grade applications, the standard Fischer esterification is often insufficient due to equilibrium limitations and water management. The following protocol utilizes an Acyl Chloride route to ensure complete conversion and simplified purification.

Reaction Mechanism & Workflow

The synthesis proceeds via the nucleophilic attack of 2-pentanol on butyryl chloride, driven by a weak base (Pyridine or Triethylamine) to scavenge the HCl byproduct.

Figure 1: Step-wise synthesis workflow for high-purity 2-pentyl butyrate via acid chloride acylation.

Detailed Methodology

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and addition funnel. Purge with Nitrogen (

). -

Solvation: Charge flask with 2-Pentanol (100 mmol) and dry Dichloromethane (DCM, 100 mL). Add Pyridine (120 mmol).

-

Addition: Cool to 0°C. Add Butyryl Chloride (110 mmol) dropwise over 30 minutes. Note: Control exotherm to prevent side reactions.

-

Reaction: Allow to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (Hexane:EtOAc 9:1).

-

Workup:

-

Wash organic layer with cold water (

mL). -

Wash with 1M HCl (

mL) to remove residual pyridine. -

Wash with sat.

to neutralize residual acid. -

Dry over anhydrous

, filter, and concentrate in vacuo.

-

-

Purification: Distill the crude oil. Collect the fraction boiling at 185–186°C (atmospheric) or ~60°C at 10 mmHg.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The definitive identification of the 2-pentyl isomer relies on the distinct splitting pattern of the methine proton at the chiral center (

H NMR Data (400 MHz, )

The methine proton (

| Position | Multiplicity | Integral | Coupling ( | Assignment | |

| 2' | 4.93 | Sextet (m) | 1H | 6.3 Hz | -O-CH(CH3)- (Methine) |

| 2 | 2.25 | Triplet | 2H | 7.4 Hz | -CH2-COO- ( |

| 3 | 1.65 | Sextet/Mult | 2H | 7.4 Hz | -CH2-CH2-COO- |

| 3', 4' | 1.30–1.55 | Multiplet | 4H | - | Alkyl Chain (Pentyl) |

| 1' | 1.20 | Doublet | 3H | 6.3 Hz | -CH(CH3)- (Chiral Methyl) |

| 4 | 0.95 | Triplet | 3H | 7.4 Hz | Terminal Methyl (Butyrate) |

| 5' | 0.91 | Triplet | 3H | 7.0 Hz | Terminal Methyl (Pentyl) |

C NMR Data (100 MHz, )

| Position | Type | Assignment | |

| C=O | 173.4 | Quaternary | Carbonyl Ester |

| C-O | 70.4 | CH | Methine (Chiral Center) |

| 36.6 | CH2 | Butyrate | |

| Alkyl | 35.8 | CH2 | Pentyl C3' |

| Alkyl | 19.9 | CH3 | Pentyl C1' (Methyl branch) |

| Alkyl | 18.7 | CH2 | Pentyl C4' |

| Alkyl | 18.5 | CH2 | Butyrate |

| Me | 13.9 | CH3 | Terminal Methyl (Pentyl) |

| Me | 13.7 | CH3 | Terminal Methyl (Butyrate) |

Structural Connectivity Diagram

The following diagram illustrates the scalar coupling logic used to assign the NMR signals, specifically focusing on the spin system continuity.

Figure 2: NMR connectivity map highlighting the diagnostic coupling between the methine proton and the chiral methyl group.

Infrared Spectroscopy (FT-IR)

The IR spectrum of 2-pentyl butyrate is dominated by the ester functionality. The absence of a broad O-H stretch (

| Wavenumber ( | Intensity | Vibration Mode | Functional Group |

| 2960–2870 | Strong | C-H Stretch | Alkyl Chains ( |

| 1735 | Strong | C=O Stretch | Ester Carbonyl |

| 1185 | Strong | C-O-C Stretch | Ester Linkage |

| 1460 | Medium | C-H Bend | Methylene Scissoring |

| 1380 | Medium | C-H Bend | Methyl Rocking (Gem-dimethyl/Isopropyl character) |

Mass Spectrometry (EI-MS, 70 eV)

Mass spectrometry provides fragmentation data confirming the acyl and alkyl chain lengths.

-

Molecular Ion (

): m/z 158 (Weak/Trace) -

Base Peak: m/z 43 (

) or m/z 71 ( -

Key Fragments:

-

m/z 89:

(Butyric acid protonated) -

m/z 71:

(Butyryl cation - -

m/z 43:

(Propyl cation)

-

References

-

National Institute of Standards and Technology (NIST). Pentan-2-yl butanoate Mass Spectrum & IR Data. NIST Chemistry WebBook, SRD 69.[3] [Link]

-

PubChem. Pentan-2-yl butanoate Compound Summary. National Library of Medicine. [Link]

-

The Good Scents Company. 2-Pentyl Butyrate Organoleptic and Chemical Properties.[Link]

Sources

2-Pentyl butyrate safety data sheet (SDS) information

Technical Monograph: Operational Safety and Handling of 2-Pentyl Butyrate

Executive Summary & Chemical Identity

In the context of drug development and flavor chemistry, 2-Pentyl butyrate (CAS 60415-61-4) serves as a critical ester intermediate and flavoring excipient. While often categorized generically alongside its isomer n-amyl butyrate, this secondary alcohol ester exhibits distinct volatility and hydrolytic stability profiles.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a "Safety by Design" framework. We treat this substance not merely as a reagent, but as a variable that impacts formulation stability and laboratory safety.

Chemical Identification Table

| Parameter | Specification | Notes for Researchers |

| IUPAC Name | 1-Methylbutyl butanoate | Secondary ester structure implies steric hindrance affecting hydrolysis rates. |

| CAS Number | 60415-61-4 | Critical: Do not confuse with n-Pentyl butyrate (CAS 540-18-1). |

| Molecular Formula | C | MW: 158.24 g/mol |

| Physical State | Colorless Liquid | Low viscosity; propensity for meniscus errors in volumetric dosing.[1] |

| Odor Profile | Fruity (Apricot/Banana) | Warning:[2][3][4] Olfactory fatigue occurs rapidly. Odor is not a reliable safety indicator. |

Physicochemical Profiling & Hazard Logic

As scientists, we must correlate physical properties with hazard controls. The discrepancy in reported flash points for this CAS number necessitates a Conservative Safety Protocol (CSP) .

Critical Properties & Safety Implications

| Property | Value (Range) | Operational Implication |

| Flash Point | 23°C (73°F) to 52°C (126°F)* | Treat as Flammable (Category 3). Ground all glassware. Use spark-proof tools. Note: Sigma-Aldrich reports the lower limit (23°C); strictly adhere to this for safety margins. |

| Boiling Point | 185–186°C | Low vapor pressure relative to solvents like DCM, but sufficient to form explosive headspaces in sealed waste containers. |

| Density | 0.86–0.87 g/mL | Lighter than water.[5] In a fire, water streams will spread the chemical. Use AFFF or CO2. |

| Solubility | Insoluble in water | Bioaccumulation Risk: Partition coefficient (logP ~3.[4][6]18) suggests lipophilicity. Use nitrile gloves; latex is permeable. |

Data Sources: PubChem [1], Sigma-Aldrich [2], The Good Scents Company [3].

GHS Hazard Classification[1][4][5][7]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[7]

Operational Handling Protocol

This section outlines the "Standard Operating Procedure" (SOP) derived from the chemical's toxicology and volatility.

A. Engineering Controls (The First Line of Defense)

Do not rely solely on PPE. The primary barrier must be the Fume Hood .

-

Airflow: Maintain face velocity >100 fpm.

-

Static Control: Because 2-pentyl butyrate is a non-conductive organic liquid, static charge accumulation during transfer is a high risk.

-

Protocol: When transferring >500 mL, bond the source and receiving containers.

-

B. Personal Protective Equipment (PPE) Matrix

-

Eyes: Chemical splash goggles (ANSI Z87.1). Visors alone are insufficient due to vapor irritation.

-

Skin (Hands):

-

Recommended: Nitrile (0.11 mm minimum thickness). Break-through time >480 min.

-

Forbidden: Latex (Natural Rubber). Esters swell and degrade latex rapidly.

-

-

Respiratory: If working outside a hood (not recommended), use a half-mask respirator with Organic Vapor (OV) cartridges (Black band).

C. Experimental Workflow Visualization

The following diagram illustrates the decision logic for handling 2-Pentyl butyrate based on volume and temperature.

Figure 1: Operational decision matrix for safe handling based on volume and thermal conditions.

Toxicology & Exposure Response

While 2-Pentyl butyrate is generally recognized as safe (GRAS) for flavor use, occupational exposure involves concentrations orders of magnitude higher than consumer ingestion.

Toxicological Data

-

Acute Toxicity (Oral): LD50 > 5000 mg/kg (Rat) (Read-across from n-amyl butyrate [1]).

-

Skin Corrosion: Moderate irritant. Prolonged contact causes defatting (dermatitis).

-

Sensitization: Not classified as a sensitizer, but oxidation products (if stored improperly) can be sensitizing.

Emergency Response Pathways

Figure 2: Immediate response workflow for accidental exposure.

Storage, Stability, and Disposal[8]

The integrity of your research data depends on the purity of your reagents. Esters are susceptible to hydrolysis.

-

Storage Conditions:

-

Temperature: Store at 2–8°C (Refrigerated). Why? Reduces vapor pressure and slows hydrolysis.

-

Atmosphere: Store under Nitrogen or Argon overlay if opened.

-

Incompatibilities: Strong Oxidizers (creates fire hazard), Strong Acids/Bases (causes hydrolysis to 2-pentanol and butyric acid).

-

-

Disposal:

-

Classify as Non-Halogenated Organic Solvent .

-

Do not pour down the drain. The lipophilicity prevents degradation in water treatment plants, leading to environmental bioaccumulation.

-

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate. Retrieved January 28, 2026 from [Link]

-

The Good Scents Company. 2-Pentyl Butyrate Material Safety Data Sheet. Retrieved January 28, 2026 from [Link]

-

ECHA (European Chemicals Agency). Registration Dossier: Pentyl Butyrate. Retrieved January 28, 2026 from [Link]

Sources

- 1. 2-Pentyl butyrate 60415-61-4 [sigmaaldrich.com]

- 2. parchem.com [parchem.com]

- 3. 2-PENTYL BUTYRATE | 60415-61-4 [chemicalbook.com]

- 4. 2-pentyl butyrate, 60415-61-4 [thegoodscentscompany.com]

- 5. Buy Pentyl butyrate | 540-18-1 [smolecule.com]

- 6. 2-Pentyl butanoate | C9H18O2 | CID 43263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shop.perfumersapprentice.com [shop.perfumersapprentice.com]

Toxicological and safety information for 2-Pentyl butyrate

This guide serves as a technical reference for the toxicological and safety assessment of 2-Pentyl butyrate (CAS 60415-61-4).[1] It is structured to support researchers and regulatory professionals in understanding the mechanistic basis for its safety, primarily driven by its metabolic fate.

Scientific Monograph & Technical Guide[1]

Executive Technical Summary

2-Pentyl butyrate is a branched-chain aliphatic ester primarily used as a flavouring agent for its fruity, banana-like organoleptic properties.[1] Its safety profile is substantiated by the "Procedure for the Safety Evaluation of Flavouring Agents" established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA).

The compound is classified as Cramer Class I (low toxicity structural class). Its safety is predicated on rapid metabolic hydrolysis into innocuous metabolites (2-pentanol and butyric acid), which enter known detoxification or energy metabolism pathways.[1] Current industrial intake levels are significantly below the Threshold of Toxicological Concern (TTC) for Class I substances.

Chemical Identity & Physicochemical Profile

Understanding the physicochemical properties is essential for predicting bioavailability and environmental fate. 2-Pentyl butyrate is lipophilic, facilitating rapid absorption, yet its ester bond makes it labile to enzymatic hydrolysis.[1]

| Parameter | Value | Technical Context |

| IUPAC Name | Pentan-2-yl butanoate | Official nomenclature |

| CAS Number | 60415-61-4 | Unique identifier |

| FEMA Number | 3893 | GRAS status identifier |

| JECFA Number | 1142 | WHO evaluation reference |

| Molecular Formula | C₉H₁₈O₂ | Saturated aliphatic ester |

| Molecular Weight | 158.24 g/mol | Low MW facilitates absorption |

| LogP (Octanol/Water) | ~3.18 | Lipophilic; crosses membranes easily |

| Boiling Point | ~185 °C | Moderate volatility |

| Flash Point | ~52 °C (126 °F) | Flammable Liquid (Category 3) |

| Specific Gravity | 0.862 – 0.868 | Lighter than water |

Metabolic Fate & Toxicokinetics[1]

The cornerstone of the safety assessment for 2-Pentyl butyrate is its metabolic pathway. As a simple branched-chain ester, it undergoes rapid hydrolysis catalyzed by carboxylesterases (primarily in the liver and intestinal mucosa).

Hydrolysis Mechanism

Upon ingestion, the ester bond is cleaved, yielding two primary metabolites:

Detoxification Pathways

-

Butyric Acid: Enters the fatty acid

-oxidation cycle and is completely metabolized to carbon dioxide and water via the Krebs cycle. It is also endogenous to the human gut. -

2-Pentanol: Undergoes oxidation by alcohol dehydrogenase (ADH) to form 2-pentanone .[1] This ketone is further reduced or excreted in the urine/breath. It can also undergo

-oxidation to form keto-acids which are then metabolized.[1]

Visualization: Metabolic Hydrolysis Pathway

Figure 1: Metabolic hydrolysis and detoxification pathway of 2-Pentyl butyrate in mammals.[1]

Toxicological Profile

Due to the rapid hydrolysis described above, the toxicology of 2-Pentyl butyrate is evaluated using a "Read-Across" approach, relying on data for the parent ester and its metabolites.

Acute Toxicity

The acute toxicity is low. The molecule does not possess structural alerts for high acute lethality.

-

Oral LD50 (Rat): > 12,000 mg/kg (Based on read-across to pentyl butyrate isomers).[1]

-

Dermal LD50 (Rabbit): > 5,000 mg/kg.

Genotoxicity & Mutagenicity

Data from structurally related esters (e.g., butyl butyrate, pentyl acetate) consistently demonstrate a lack of genotoxic potential.

-

Ames Test (Salmonella typhimurium): Negative (with and without metabolic activation).

-

Micronucleus Assay: Negative.[1]

-

Mechanism: The metabolites (2-pentanol and butyric acid) are not DNA-reactive.[1]

Repeated Dose Toxicity (Subchronic)

JECFA applies the Threshold of Toxicological Concern (TTC) logic here.

-

Structural Class: Cramer Class I (Simple aliphatic acyclic structure).

-

Human Intake Threshold: 1,800 µ g/person/day .[2]

-

Estimated Intake: Current MSDI (Maximized Survey-derived Daily Intake) values are typically < 10 µ g/person/day .[1]

-

Safety Margin: The intake is orders of magnitude below the threshold where toxicity would be expected. Therefore, specific long-term animal studies on 2-Pentyl butyrate itself are not required for regulatory approval.[1]

Irritation & Sensitization[1]

-

Skin Irritation: Moderate irritant (Rabbit). Can cause defatting of skin due to lipophilicity.

-

Eye Irritation: Moderate irritant.[1]

-

Sensitization: Not considered a skin sensitizer based on Human Repeat Insult Patch Tests (HRIPT) of related esters.

Risk Assessment Logic (JECFA Decision Tree)

The regulatory safety of 2-Pentyl butyrate is determined by a standardized decision tree used by JECFA and EFSA.

Visualization: Safety Evaluation Procedure

Figure 2: JECFA Decision Tree logic applied to 2-Pentyl butyrate (JECFA No. 1142).

Occupational Safety & Handling

While safe for consumption at flavor levels, the pure substance requires standard chemical hygiene.

GHS Classification (Pure Substance)

-

Flammable Liquid: Category 3 (H226).

-

Skin Irritation: Category 2 (H315).

-

Eye Irritation: Category 2A (H319).

Handling Protocol

-

Engineering Controls: Use in a fume hood or well-ventilated area to prevent vapor accumulation (Flash point ~52°C).[1]

-

PPE:

-

Gloves: Nitrile or Butyl rubber (prevent defatting).

-

Eye Protection: Chemical splash goggles.[1]

-

-

Spill Management: Absorb with inert material (vermiculite/sand). Do not use combustible materials like sawdust.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2002). Safety Evaluation of Certain Food Additives and Contaminants: Aliphatic branched-chain saturated and unsaturated alcohols, aldehydes, acids, and related esters. WHO Food Additives Series: 50. Link

-

Flavor and Extract Manufacturers Association (FEMA). (2023). FEMA GRAS Flavoring Substances 3893. FEMA Expert Panel. Link

-

European Food Safety Authority (EFSA). (2008). Flavouring Group Evaluation 07 (FGE.07): Aliphatic secondary alcohols, ketones and esters of secondary alcohols. EFSA Journal.[3] Link

-

National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 43263, 2-Pentyl butanoate.[1]Link

-

Api, A.M., et al. (2015). RIFM fragrance ingredient safety assessment, butyl butyrate. (Used for Read-Across).[1][4] Food and Chemical Toxicology. Link

Sources

Technical Guide: Solubility Profile and Solvent Compatibility of 2-Pentyl Butyrate

[1][2]

Executive Summary

2-Pentyl butyrate (also known as 1-methylbutyl butyrate) is a branched-chain ester characterized by high lipophilicity and low aqueous solubility.[1][2] In drug development, it is primarily encountered as a flavoring excipient (fruity/apricot notes) or as a model lipophilic compound in permeation studies.[1] Its solubility behavior is governed by its non-polar alkyl chains, making it highly compatible with organic solvents (ethanol, heptane) and lipid-based vehicles, but thermodynamically incompatible with aqueous systems without surfactant mediation.[1]

Physicochemical Characterization

Understanding the solubility of 2-Pentyl butyrate requires a foundational analysis of its molecular properties.[1] The molecule consists of a butyrate head group esterified with a 2-pentanol tail, creating a structure with significant hydrophobic character.

Table 1: Key Physicochemical Properties

| Property | Value | Relevance to Solubility |

| CAS Number | 60415-61-4 | Unique Identifier |

| Molecular Weight | 158.24 g/mol | Low MW facilitates solvent penetration |

| LogP (Octanol/Water) | ~3.18 (Est.)[1][2][3][4][5] | Indicates high lipophilicity; predicts poor water solubility |

| Boiling Point | 185–186 °C | Non-volatile at room temp; suitable for liquid handling |

| Density | 0.86–0.87 g/cm³ | Less dense than water; will form upper layer in biphasic systems |

| Water Solubility | ~118 mg/L (25°C) | Practically insoluble; requires co-solvents for aqueous formulation |

Technical Insight: The LogP value > 3.0 is the critical determinant here. It suggests that 2-Pentyl butyrate will partition preferentially into lipid bilayers or hydrophobic cores of micelles, rather than the aqueous bulk.[1]

Solubility Landscape & Solvent Compatibility

The following data categorizes solvent compatibility based on polarity and thermodynamic interactions.

Solubility Data Summary

Note: "Miscible" implies solubility in all proportions.[1] "Soluble" implies >50 mg/mL.[1][2][5]

| Solvent Class | Solvent Example | Solubility Status | Mechanism of Action |

| Polar Protic | Water | Insoluble (<0.2 g/L) | Hydrophobic effect; high energy cost to disrupt H-bonding network of water.[1][2] |

| Ethanol (96%) | Miscible | Ethyl chain of ethanol interacts with alkyl chain of ester; OH group is tolerated.[1][2] | |

| Isopropanol | Miscible | Similar to ethanol; favorable van der Waals interactions.[1][2] | |

| Polar Aprotic | DMSO | Soluble | Dipole-dipole interactions stabilize the ester functionality.[1][2] |

| Acetone | Miscible | Excellent solvent; carbonyl-carbonyl interactions.[1][2] | |

| Non-Polar | Heptane/Hexane | Miscible | "Like dissolves like"; dispersion forces dominate.[1][2] |

| Diethyl Ether | Miscible | Low polarity match; highly favorable thermodynamics.[1][2] | |

| Lipids/Oils | Triacetin | Soluble (>50%) | Structural similarity (glycerol triacetate) favors mixing.[1][2] |

| Miglyol 812 | Miscible | Compatible with medium-chain triglycerides.[1][2] |

Thermodynamic Modeling (Hansen Solubility Parameters)

To predict solubility in novel solvents or mixtures, we utilize Hansen Solubility Parameters (HSP) .[1] The total energy of vaporization is split into three parts: Dispersion (

Estimated HSP for 2-Pentyl Butyrate:

Interaction Radius (

Visualization of Solubility Prediction Logic: